![molecular formula C18H19N3O4 B2887156 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-pentoxybenzamide CAS No. 862809-00-5](/img/structure/B2887156.png)
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-pentoxybenzamide
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Overview
Description
“N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-pentoxybenzamide” is a compound that contains a furan ring and an oxadiazole ring . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Synthesis Analysis
The compound was synthesized from furan-2-carboxylic acid hydrazide . A series of Mannich bases were then prepared . The structures of the synthesized compounds were confirmed by elemental analyses, IR and 1H-NMR spectra .Molecular Structure Analysis
The molecular structure of the compound was confirmed by various physicochemical and analytical methods such as elemental analysis (EA), Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and single crystal X-ray diffraction (sXRD) .Chemical Reactions Analysis
The compound was synthesized by the ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide . A series of Mannich bases were then synthesized by the reaction of the compound with suitably substituted amines and formaldehyde in ethanol .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed using various techniques. For instance, the character of the H-1 orbital is of σ (bonding) type and that of the LUMO is of σ* (antibonding) type .Scientific Research Applications
Synthesis Techniques and Chemical Properties
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-pentoxybenzamide belongs to a class of compounds that can be synthesized through various chemical reactions, including photochemical synthesis methods and the reaction of specific precursors under certain conditions. For example, photochemical methodologies have been employed for the synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, a similar class of compounds, indicating the versatility of synthesis techniques for such heterocyclic compounds (Buscemi et al., 2001). Additionally, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been synthesized and characterized, demonstrating the potential for creating insensitive energetic materials (Yu et al., 2017).
Biological Activities and Pharmacological Properties
The oxadiazole ring, a core structural element of this compound, exhibits a range of biological activities. For instance, oxadiazole derivatives have shown promising leishmanicidal activities against both promastigote and intracellular amastigote forms of Leishmania amazonensis, highlighting their potential as novel drug candidates for the treatment of leishmaniasis (Dutra et al., 2014). Furthermore, the synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives have revealed remarkable antibacterial activities, suggesting the applicability of these compounds in addressing microbial infections (Jafari et al., 2017).
Potential Therapeutic Uses
Compounds containing the oxadiazole ring, such as this compound, have been explored for their therapeutic potential in various domains. Research into furoxans (1,2,5-oxadiazole-N-oxides) as novel NO mimetic neuroprotective and procognitive agents suggests that these compounds could have significant applications in the central nervous system, offering potential treatments for conditions related to impaired cognitive functions and neuroprotection (Schiefer et al., 2012).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, compounds containing 1,3,4-oxadiazole rings are known to have a broad spectrum of biological activities . They have been proven to be effective bactericides, pesticides, and fungicides . They are also associated with diverse pharmacological activities such as analgesic, antiasthematic, diuretic, antihypertensive, and antiinflammatory properties .
Future Directions
properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-pentoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-2-3-4-11-23-14-9-7-13(8-10-14)16(22)19-18-21-20-17(25-18)15-6-5-12-24-15/h5-10,12H,2-4,11H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTNJWIHOOGIEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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